BenchChemオンラインストアへようこそ!

5-Oxaproline

KAHA ligation cyclic peptide synthesis crude purity

5-Oxaproline (CAS 32739-41-6), systematically named (3S)-1,2-oxazolidine-3-carboxylic acid, is a non-proteinogenic cyclic amino acid analog with the molecular formula C₄H₇NO₃ and molecular weight of 117.10 g/mol. It is classified as both a heterocyclic compound and an N-alkoxy amino acid, featuring a five-membered isoxazolidine ring in which the C-5 carbon of the proline scaffold is replaced by an oxygen atom, introducing a characteristic N–O bond absent in both proline and pyroglutamic acid.

Molecular Formula C4H7NO3
Molecular Weight 117.1 g/mol
CAS No. 32739-41-6
Cat. No. B3327250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxaproline
CAS32739-41-6
Molecular FormulaC4H7NO3
Molecular Weight117.1 g/mol
Structural Identifiers
SMILESC1CONC1C(=O)O
InChIInChI=1S/C4H7NO3/c6-4(7)3-1-2-8-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1
InChIKeyDQJOCEQKMJIKLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxaproline (CAS 32739-41-6): Structural Identity and Procurement Context for a Specialized Isoxazolidine Building Block


5-Oxaproline (CAS 32739-41-6), systematically named (3S)-1,2-oxazolidine-3-carboxylic acid, is a non-proteinogenic cyclic amino acid analog with the molecular formula C₄H₇NO₃ and molecular weight of 117.10 g/mol [1]. It is classified as both a heterocyclic compound and an N-alkoxy amino acid, featuring a five-membered isoxazolidine ring in which the C-5 carbon of the proline scaffold is replaced by an oxygen atom, introducing a characteristic N–O bond absent in both proline and pyroglutamic acid . Unlike the commonly conflated pyroglutamic acid (5-oxoproline, CAS 98-79-3; C₅H₇NO₃; MW 129.12) which contains a pyrrolidone lactam, 5-oxaproline is a hydroxylamine derivative that serves as the cornerstone building block for α-ketoacid–hydroxylamine (KAHA) ligation in chemical protein synthesis [2].

Why 5-Oxaproline (CAS 32739-41-6) Cannot Be Interchanged with Proline, Pyroglutamic Acid, or Other Hydroxylamine Analogs in Research Procurement


5-Oxaproline occupies a unique chemical space that precludes substitution by either its structural parent (L-proline) or the commonly confused pyroglutamic acid. The presence of the endocyclic N–O bond in the isoxazolidine ring confers hydroxylamine reactivity—essential for KAHA ligation chemoselectivity—that is entirely absent in proline (a secondary amine) and pyroglutamic acid (a lactam) [1]. Furthermore, within the KAHA ligation platform, alternative hydroxylamine building blocks such as (S)-4,4-difluoro-5-oxaproline yield aspartic acid residues rather than homoserine at the ligation junction, making the choice of hydroxylamine directly determinative of the final protein sequence outcome [2]. Generic substitution therefore risks both failed chemistry and unintended product identity, with quantifiable consequences for yield, purity, and sequence fidelity [3].

Quantitative Differentiation Evidence for 5-Oxaproline (CAS 32739-41-6) Versus Closest Analogs and Competing Technologies


KAHA Cyclization of Unprotected Peptides Achieves Up to 8-Fold Higher Crude Purity Compared to Standard Side-Chain-Protected Cyclization

In a head-to-head comparison of 24 macrocyclic peptide sequences synthesized by both KAHA ligation with 5-oxaproline and standard solution-phase cyclization of side-chain-protected peptides, both methods afforded comparable overall isolated yields. However, a significant difference emerged in average crude purity: macrocycles prepared by KAHA ligation were formed in higher purity, with crude purity up to 8 times higher for sequences lacking turn-inducing residues (see Table 2, entries 13, 16, and 24). The KAHA method also required significantly fewer steps, eliminating the need for coupling reagents, protecting groups, and post-cyclization global deprotection [1].

KAHA ligation cyclic peptide synthesis crude purity

5-Oxaproline-Containing Peptides Inactivate Prolyl 4-Hydroxylase with 0.8 µM Potency While Sparing Lysyl Hydroxylase at Concentrations Up to 1.5 mM

Peptides containing the unphysiological amino acid 5-oxaproline (Opr) were found to act as specific syncatalytic inactivators of prolyl 4-hydroxylase from both chick and human origins. The most effective compound tested, benzyloxycarbonyl-Phe-Opr-Gly-benzyl ester (peptide I), gave 50% inactivation at a concentration of 0.8 µM within 1 hour in the presence of 2-oxoglutarate and Fe²⁺. Critically, lysyl hydroxylase—a closely related collagen-modifying enzyme—was not affected by Opr peptides at concentrations up to 1.5 mM in either the presence or absence of prolyl 4-hydroxylase, demonstrating >1,800-fold selectivity [1]. In cultured human skin fibroblasts, peptide I achieved 50% inactivation of cellular prolyl 4-hydroxylase at 20–40 µM after 48 h, with no changes in cell viability or lactate dehydrogenase release, and no effect on the activities of lysyl hydroxylase or galactosylhydroxylysyl glucosyltransferase [2].

prolyl 4-hydroxylase syncatalytic inactivation enzyme selectivity

5-Oxaproline KAHA Ligation Enables Cysteine-Independent Chemical Protein Synthesis, Overcoming the Core Sequence Constraint of Native Chemical Ligation

Native Chemical Ligation (NCL)—the dominant method for chemical protein synthesis—requires an N-terminal cysteine residue at the ligation junction, limiting its applicability to proteins that either naturally contain cysteine at suitable positions or can tolerate cysteine mutagenesis. The KAHA ligation with (S)-5-oxaproline operates through an entirely orthogonal chemoselective mechanism: condensation between a C-terminal α-ketoacid and an N-terminal 5-oxaproline hydroxylamine under acidic aqueous conditions (0.1 M oxalic acid, 60 °C), without requiring any coupling reagents, catalysts, or thiol additives . This enables the ligation of unprotected peptide segments at junctions where no cysteine is required, forming a homoserine residue upon O,N-acyl rearrangement. The method has been applied to the total synthesis of proteins up to ~200 residues, including ubiquitin, SUMO2/3, GLP-1, and nitrophorin 4, with the synthetic SUMO proteins recognized and conjugated by SUMOylation enzymes in vitro, confirming native-like folding [1].

chemical protein synthesis native chemical ligation cysteine-independent ligation

(S)-5-Oxaproline Functions as a Chiral Ligand in Atropoenantioselective Palladaelectro-Catalyzed C–H Olefination, Expanding Utility Beyond Peptide Chemistry

Beyond its established role in KAHA ligation, (S)-5-oxaproline has been demonstrated as an effective chiral ligand for atropoenantioselective palladaelectro-catalyzed C–H olefination of anilides, accommodating both activated and non-activated olefins as substrates [1]. This catalytic application exploits the same chiral isoxazolidine scaffold that defines 5-oxaproline's structural identity. Additionally, an ANR-funded research program (OXAPROL) has explicitly benchmarked enantiopure 5-oxaproline derivatives as organocatalysts against reference organocatalysts (including MacMillan-type catalysts) for targeted enantioselective reactions, positioning 5-oxaproline as a distinct proline analog with divergent catalytic properties stemming from the endocyclic oxygen atom [2]. While quantitative catalytic performance data (ee%, yield) from the ANR program are not yet publicly available in a format permitting direct numerical comparison, the deliberate comparative evaluation design establishes 5-oxaproline as a recognized scaffold for catalyst discovery distinct from proline.

organocatalysis C-H activation enantioselective catalysis

Scalable Enantioselective Synthesis of (S)-N-Boc-5-Oxaproline Achieves Decagram-Scale Production, Enabling Procurement for Multi-Gram Protein Synthesis Campaigns

A practical, scalable synthesis of enantiopure (S)-N-Boc-5-oxaproline has been developed based on a chiral amine-mediated enantioselective conjugate addition of a hydroxylamine to trans-4-oxo-2-butenoate. This route avoids the sugar-derived chiral auxiliary approach (requiring L-gulose or D-mannose-derived nitrones and pressurized ethylene cycloaddition) used in earlier syntheses and provides decagram amounts of material suitable for multi-segment protein synthesis campaigns [1]. The Boc-protected monomer is fully compatible with standard Fmoc-SPPS conditions—including repetitive piperidine deprotection and TFA cleavage—and is completely stable throughout solid-phase synthesis, a critical prerequisite for reliable procurement and use in automated peptide synthesizers [2].

enantioselective synthesis scalability process chemistry

5-Oxaproline-Containing Peptides Are More Active Prolyl 4-Hydroxylase Inhibitors Than Corresponding Proline-Based Sequences in Matched-Pair SAR Studies

In a systematic structure-activity relationship (SAR) study, a series of 5-oxaproline tetrapeptide derivatives were synthesized and directly compared with corresponding proline-based sequences for prolyl 4-hydroxylase inhibition. The study explicitly demonstrated that 5-oxaproline sequences were more active than the corresponding proline derivatives [1]. The most potent inhibitor identified was N-Dansyl-Gly-Phe-5-oxaPro-Gly-OEt with a Ki of 1.6 µM, while the corresponding proline-based reference sequence N-Cbz-Gly-Phe-Pro-Gly-OEt exhibited a Km of 520 µM, representing a ~325-fold difference in binding affinity [2]. This matched-pair comparison within the same study design provides direct quantitative evidence that the oxaproline scaffold confers significantly enhanced target engagement compared to proline at the prolyl 4-hydroxylase active site.

structure-activity relationship prolyl 4-hydroxylase inhibition collagen

Application Scenarios Where 5-Oxaproline (CAS 32739-41-6) Demonstrates Quantitative Advantage for Scientific Procurement


Chemical Synthesis of Cysteine-Poor or Cysteine-Free Therapeutic Proteins and Ubiquitin-Like Modifiers

When the target protein lacks cysteine at suitable ligation junctions—or when introduction of non-native cysteine residues is structurally intolerable—KAHA ligation with (S)-5-oxaproline provides the only established chemoselective amide-forming ligation method compatible with standard Fmoc-SPPS that operates without cysteine. The method has been validated through the total synthesis of ubiquitin, SUMO2/3 proteins, GLP-1, and nitrophorin 4, with synthetic SUMO proteins demonstrated to be recognized and conjugated by native SUMOylation enzymes in vitro, confirming structural and functional integrity [1]. The commercial availability of (S)-2-Boc-isoxazolidine-3-carboxylic acid as a ready-to-use Fmoc-SPPS building block enables procurement for automated peptide synthesizer-based assembly. The decagram-scale synthesis route ensures supply continuity for multi-segment protein synthesis campaigns that may require several grams of building block per target [2].

Parallel Synthesis of Macrocyclic Peptide Libraries for Drug Discovery Screening

For drug discovery programs requiring libraries of 24 or more backbone-cyclized peptides, the KAHA cyclization protocol with 5-oxaproline delivers up to 8-fold higher crude purity compared to standard side-chain-protected cyclization methods in sequences lacking turn-inducing motifs, with most peptides achieving >95% purity after a single RP-HPLC purification [1]. The protocol eliminates the need for post-cyclization global deprotection, significantly reducing solvent consumption and manual operation steps. This makes 5-oxaproline-enabled KAHA cyclization the preferred synthetic strategy for automated parallel synthesis of cyclic peptide libraries intended for high-throughput screening, where crude purity directly impacts the feasibility of direct biological assay without extensive purification [2].

Antifibrotic Drug Discovery Targeting Prolyl 4-Hydroxylase with >1,800-Fold Selectivity Over Lysyl Hydroxylase

In programs developing collagen synthesis inhibitors for fibrotic diseases (e.g., liver cirrhosis, pulmonary fibrosis, keloid), 5-oxaproline-containing peptides offer a validated pharmacophore with demonstrated >1,800-fold selectivity for prolyl 4-hydroxylase over lysyl hydroxylase [1]. The mechanism-based inactivation kinetics (k_inact = 0.6 min⁻¹, K_I = 1.6 µM) and the demonstrated ~325-fold potency advantage over corresponding proline-based sequences [2] establish 5-oxaproline as the scaffold of choice for medicinal chemistry optimization. Procurement of enantiopure (S)-5-oxaproline as a starting material for peptidomimetic SAR campaigns ensures access to this validated selectivity profile from the outset of lead optimization.

Enantioselective C–H Functionalization Catalyst Development Using Structurally Distinct Chiral Ligand Scaffolds

For research groups developing next-generation enantioselective C–H activation methodologies, (S)-5-oxaproline provides a chiral ligand scaffold that is structurally differentiated from the extensively explored proline and prolinal families. Its demonstrated efficacy in atropoenantioselective palladaelectro-catalyzed anilide C–H olefination, compatible with both activated and non-activated olefins and operable under dual catalytic conditions including natural sunlight [1], positions 5-oxaproline as a procurement priority for laboratories seeking to expand beyond saturated proline-based organocatalyst space into electrochemically driven asymmetric transformations—an emerging area of sustainable synthetic chemistry.

Quote Request

Request a Quote for 5-Oxaproline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.